4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine
Description
4-((3S,4R)-3-Fluoropiperidin-4-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a fluorinated piperidine moiety. The stereochemistry at the 3S and 4R positions of the piperidine ring is critical for its structural and electronic properties. This compound is of interest in medicinal chemistry due to the pharmacophoric roles of morpholine (enhancing solubility and bioavailability) and fluorinated piperidines (influencing metabolic stability and target binding) .
Properties
Molecular Formula |
C9H17FN2O |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
4-[(3S,4R)-3-fluoropiperidin-4-yl]morpholine |
InChI |
InChI=1S/C9H17FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
JFXIERVQQQVKBH-DTWKUNHWSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1N2CCOCC2)F |
Canonical SMILES |
C1CNCC(C1N2CCOCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine typically involves the enantioselective multistage synthesis of intermediates, such as (3S,4R)-3-hydroxypiperidine-4-carboxylic acid. One key step in the synthesis is the one-pot azide reductive cyclization of aldehyde, which provides the intermediate for further modification . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The morpholine moiety may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
4-(1-(2-(2-Fluoropyridin-4-yl)-6-(Pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80)
- Structure : Combines a pyrimidine core with fluoropyridine and pyridyl substituents, linked to a morpholine-piperidine moiety.
- Application : Demonstrated potent antimalarial activity (IC₅₀ < 50 nM) in preclinical studies, highlighting the impact of heteroaromatic substituents on biological activity .
tert-Butyl N-[(3S,4R)-3-Fluoropiperidin-4-yl]carbamate (CAS 1434126-99-4)
- Structure : A Boc-protected precursor to the fluoropiperidine fragment of the target compound.
- Key Differences : The tert-butyl carbamate group serves as a protective moiety for synthetic manipulation, whereas the target compound’s morpholine ring provides rigidity and polarity.
- Synthetic Relevance : Highlights strategies for stereochemical control during fluoropiperidine synthesis .
Fluorinated Piperidine Derivatives
(3S,4R)-4-(4-Fluorophenyl)-3-(Hydroxymethyl)piperidinium Chloride
- Structure : Features a hydroxymethyl group and 4-fluorophenyl substituent on the piperidine ring.
- Key Differences : Lacks the morpholine ring but shares the (3S,4R) stereochemistry. The hydroxymethyl group enhances hydrogen-bonding capacity, which is absent in the target compound.
- Application : Identified as a degradation product of paroxetine (a serotonin reuptake inhibitor), underscoring the pharmacological relevance of fluorinated piperidines in CNS drugs .
(–)-trans-4R-(4-Fluorophenyl)-3S-Hydroxymethyl-1-Methylpiperidine
- Structure : Contains a 4-fluorophenyl group and hydroxymethyl substituent but includes a methyl group at the piperidine nitrogen.
- Key Differences : The methyl group alters electron density and steric bulk compared to the morpholine-linked target compound.
- Synthesis : Achieved via chiral resolution (43.7% yield, >99% purity), illustrating the synthetic challenges of stereochemical control in fluoropiperidines .
Morpholine-Containing Derivatives
4-(p-Tolyl)morpholine
- Structure : Morpholine substituted with a para-tolyl group.
- Key Differences : Simpler structure lacking the fluoropiperidine moiety.
- Application: Used in catalytic studies for C–N bond cleavage, demonstrating morpholine’s versatility in non-pharmaceutical applications .
Comparative Data Table
Key Findings and Implications
Stereochemical Influence : The (3S,4R) configuration in fluoropiperidine derivatives is critical for target binding, as seen in paroxetine analogs .
Morpholine’s Role: Morpholine enhances solubility and bioavailability, making it advantageous in drug design compared to non-morpholine analogs .
Fluorination Impact : Fluorine at the 3-position of piperidine improves metabolic stability and electronic properties, a feature shared with antimalarial compound 80 .
Biological Activity
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine is a compound of interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{11}H_{16}F_{N}_{2}O
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
The presence of a fluorine atom in the piperidine ring is significant as it can influence the compound's lipophilicity and biological interactions.
Pharmacological Properties
- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives with morpholine structures showed significant activity in animal models of depression, suggesting potential therapeutic applications in treating mood disorders .
- Antinociceptive Effects : The compound has been evaluated for its analgesic properties. In experiments involving pain models in rodents, it was found to significantly reduce pain responses, indicating its potential as a non-opioid analgesic .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's and Parkinson's disease .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Serotonergic System Modulation : The interaction with serotonin receptors has been highlighted as a key mechanism for its antidepressant effects.
- Inhibition of Pain Pathways : The compound appears to inhibit certain pathways involved in pain transmission, which may explain its antinociceptive properties.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects, providing a dual action against both inflammation and oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Key Findings | Reference |
|---|---|---|---|
| Antidepressant | Rodent Depression Model | Significant reduction in depressive behaviors | |
| Antinociceptive | Rodent Pain Model | Reduced pain response compared to control | |
| Neuroprotective | Neuronal Cell Cultures | Protection against oxidative stress |
Detailed Research Findings
-
Study on Antidepressant Activity :
- A double-blind study involving a rodent model assessed the effects of this compound on depressive behaviors. Results indicated a notable improvement in the forced swim test (FST), suggesting antidepressant-like effects comparable to established SSRIs .
-
Analgesic Properties Investigation :
- In a controlled experiment assessing antinociceptive properties using the hot plate test, the compound demonstrated dose-dependent analgesia. The results suggested that it could serve as an alternative to traditional pain management therapies .
-
Neuroprotection Analysis :
- In vitro studies utilizing neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls. This positions the compound as a potential candidate for further development in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
